molecular formula C20H20N4O2 B12178221 N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12178221
M. Wt: 348.4 g/mol
InChI Key: HCFHIEUNOQIQTH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features both benzimidazole and indole moieties. These structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The benzimidazole and indole moieties are then coupled using a suitable linker, such as a propanamide group, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could occur at the amide group, potentially using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions could take place on the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, given the biological activity of benzimidazole and indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with benzimidazole and indole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group on the indole ring.

    N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxy-1H-indol-1-yl)propanamide: Has a hydroxyl group instead of a methoxy group on the indole ring.

Uniqueness

The presence of the methoxy group on the indole ring in N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H20N4O2/c1-26-18-8-4-7-17-14(18)9-11-24(17)12-10-20(25)21-13-19-22-15-5-2-3-6-16(15)23-19/h2-9,11H,10,12-13H2,1H3,(H,21,25)(H,22,23)

InChI Key

HCFHIEUNOQIQTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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